N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine
Description
N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and a tetrazole ring attached to a cyclohexanamine backbone
Properties
Molecular Formula |
C22H27N5O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-benzyl-1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H27N5O2/c1-28-19-12-11-18(15-20(19)29-2)27-21(24-25-26-27)22(13-7-4-8-14-22)23-16-17-9-5-3-6-10-17/h3,5-6,9-12,15,23H,4,7-8,13-14,16H2,1-2H3 |
InChI Key |
BZGMZJIDSUHJBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3,4-dimethoxybenzylamine with benzyl chloride to form N-benzyl-3,4-dimethoxybenzylamine. This intermediate is then subjected to cyclization with a tetrazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and dimethoxyphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,4-dimethoxyamphetamine: Shares structural similarities but differs in the presence of the tetrazole ring.
3,4-dimethoxybenzylamine: Lacks the cyclohexanamine and tetrazole components.
1-benzyl-1,2,3,4-tetrahydroisoquinoline: Similar in having a benzyl group but differs in the core structure.
Uniqueness
N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of a benzyl group, a dimethoxyphenyl group, and a tetrazole ring attached to a cyclohexanamine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
